molecular formula C17H21ClN4O B7184110 N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide

Cat. No.: B7184110
M. Wt: 332.8 g/mol
InChI Key: QMAZMQUUGSXXNB-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c18-15-6-1-2-7-16(15)21-10-3-5-14(13-21)20-17(23)8-12-22-11-4-9-19-22/h1-2,4,6-7,9,11,14H,3,5,8,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAZMQUUGSXXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)NC(=O)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-chlorobenzylamine with 1,3-dibromopropane under basic conditions can yield the desired piperidine ring.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between hydrazine and a 1,3-diketone. This step is crucial for forming the pyrazole ring structure.

    Coupling Reaction: The final step involves coupling the piperidine and pyrazole rings through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

    Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-pyrazol-1-ylpropanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the piperidine and pyrazole rings in its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

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